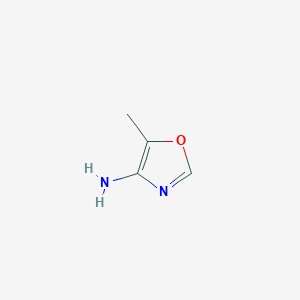

5-Methyloxazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyloxazol-4-amine (C₄H₆N₂O) is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at position 5 and an amine group at position 2. The oxazole core consists of one oxygen and one nitrogen atom, conferring moderate polarity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. This intermediate can then be further modified to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 4-position participates in nucleophilic substitution reactions, particularly with acyl chlorides, alkyl halides, and carbonyl compounds.

Example Reactions:

-

Mechanism : The amine group attacks electrophilic centers, forming stable amide or alkylated derivatives.

-

Key Finding : Reactions with acyl chlorides proceed efficiently under mild conditions due to the high nucleophilicity of the amine group .

Cyclization Reactions

5-Methyloxazol-4-amine serves as a precursor in the synthesis of fused heterocyclic systems.

Notable Pathways:

-

Oxazolone Formation : Reacts with aldehydes (e.g., p-hydroxybenzaldehyde) in acetic anhydride to form 4-arylidene-5(4H)-oxazolones via cyclization .

Conditions:ZnO catalyst 25 C 4h Yield 78 [2] -

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields 1,2,3-triazole-linked hybrids .

Acylation and Ring-Opening Reactions

The oxazole ring undergoes acylation at the 2-position, followed by potential ring-opening under acidic or basic conditions.

Experimental Data:

-

Mechanistic Insight : Ring-opening under acidic conditions proceeds via protonation of the oxazole nitrogen, followed by nucleophilic attack by water.

Cross-Coupling Reactions

The methyl group at the 5-position can be functionalized via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling:

-

Substrate : this compound with aryl boronic acids.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24h.

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological relevance:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

5-Methyloxazol-4-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, leading to the development of derivatives with enhanced properties for specific applications.

| Compound | Application | Reference |

|---|---|---|

| This compound | Synthesis of oxazole derivatives | |

| 4-Methyl-oxazole-5-carboxamide | Intermediate in vitamin B6 synthesis |

Biological Applications

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting monoamine oxidase. This inhibition is significant in developing treatments for neurodegenerative diseases such as Parkinson's disease, where increased levels of neurotransmitters like dopamine can alleviate symptoms.

Case Study: Monoamine Oxidase Inhibition

A study demonstrated the compound's potential as a monoamine oxidase inhibitor, showcasing its ability to bind to the enzyme's active site and reduce neurotransmitter breakdown, thus enhancing dopaminergic activity in animal models.

Medical Applications

Therapeutic Properties

this compound has been investigated for its therapeutic potential, including anti-inflammatory and anticancer activities. These properties make it a candidate for drug development aimed at treating various conditions.

| Therapeutic Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials with specific electronic or optical properties. This application is particularly relevant in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 5-Methyloxazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Analogues

2-Methylthiazol-4-amine (C₄H₆N₂S)

- Core Structure : Thiazole (one sulfur, one nitrogen atom).

- Substituents : Methyl at position 2, amine at position 4.

- Used in the synthesis of N-(2-methylthiazol-4-yl)-3-oxobutanamide derivatives via reactions with aryl aldehydes and cyclohexane-1,3-dione .

- Applications : Intermediate in heterocyclic drug synthesis (e.g., antimicrobial agents).

4-Ethylbenzo[d]oxazol-5-amine (C₉H₁₀N₂O)

- Core Structure : Benzoxazole (fused benzene and oxazole rings).

- Substituents : Ethyl at position 4, amine at position 5.

- Key Differences: The fused benzene ring enhances aromaticity and stability compared to monocyclic oxazoles. Higher molecular weight (162.19 g/mol) due to the ethyl and benzene groups .

- Applications: Potential use in optoelectronics or as a fluorescent probe.

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine (C₉H₉N₃O)

- Core Structure : 1,3,4-Oxadiazole (two nitrogens, one oxygen atom).

- Substituents : 4-Methylphenyl at position 5, amine at position 2.

- Key Differences :

- Applications : Explored in high-energy-density materials and agrochemicals .

Functional Analogues

N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (C₁₃H₁₅N₂O)

- Core Structure : Isoxazole (oxygen and nitrogen at adjacent positions).

- Substituents : Methyl at position 5, phenyl at position 3, and methylamine at position 4.

- Key Differences :

- Applications : Investigated in GABA transporter (GAT) inhibition studies for neurological therapeutics .

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (C₁₁H₁₂N₂O)

- Core Structure : Oxazole with methyl and phenyl substituents.

- Substituents: Methyl at position 4, phenyl at position 2, and aminomethyl at position 5.

- Key Differences :

Research Findings and Trends

- Synthetic Flexibility : Oxazole derivatives (e.g., 5-Methyloxazol-4-amine) are often synthesized via cyclocondensation or alkylation, as seen in thiazole and isoxazole analogues .

- Structure-Activity Relationships : Bulky substituents (e.g., phenyl in isoxazole derivatives) improve binding affinity in biological targets but may reduce solubility .

- Material Science Applications : Oxadiazoles and benzoxazoles exhibit promising thermal stability and optoelectronic properties .

Biological Activity

5-Methyloxazol-4-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, with a methyl group at the 5-position and an amino group at the 4-position. Its molecular formula is C₄H₆N₂O, and it has a molecular weight of approximately 98.10 g/mol. The unique structural features of this compound contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Derivatives of this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 µg/mL |

| Derivative B | Escherichia coli | 20 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, it has shown antiproliferative activities against cancer cells that overexpress monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism.

Case Study: MAGL Inhibition

In a study focusing on MAGL inhibitors, a derivative of this compound demonstrated an IC50 value of 348 nM against MAGL, indicating its potential as a reversible inhibitor. This inhibition was associated with anti-inflammatory effects and reduced tumorigenicity in aggressive cancer models.

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Derivative D | Breast Cancer | 200 | Induction of apoptosis |

| Derivative E | Ovarian Cancer | 150 | Inhibition of MAGL |

| Derivative F | Melanoma | 300 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Agonism : Some derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation.

- MAGL Inhibition : The selective inhibition of MAGL leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and cancer progression.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall integrity or interfere with essential metabolic processes within bacterial cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Methyloxazol-4-amine, and how can reaction yields be maximized?

Answer: this compound can be synthesized via cyclization of substituted precursors. A common approach involves using phosphoryl chloride (POCl₃) to cyclize hydrazide intermediates at elevated temperatures (120°C), as demonstrated in analogous oxazole and pyrazole syntheses . For example:

- Step 1: Condensation of acetoacetate derivatives with monomethylhydrazine to form pyrazole intermediates.

- Step 2: Cyclization with POCl₃ to generate the oxazole ring.

Key parameters for yield optimization include temperature control (avoiding side reactions) and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization in ethanol or dichloromethane.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns and amine proton environments. For example, the oxazole ring protons resonate at δ 6.5–7.5 ppm, while methyl groups appear near δ 2.3–2.7 ppm .

- IR Spectroscopy: Detect N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₄H₆N₂O = 98.06 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example, fluorobenzyl or methoxyphenyl substitutions improve lipophilicity and membrane penetration .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with observed activities. Halogenated analogs often show higher antimicrobial potency due to increased electrophilicity .

- DFT Calculations: Optimize geometries and predict reaction pathways for novel derivatives .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Answer:

- Dose-Response Analysis: Test compounds across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line viability (use MTT assays for cytotoxicity thresholds) .

- Meta-Analysis: Compare data from structurally similar compounds (e.g., 5-(4-methoxyphenyl)isoxazol-3-amine in ) to identify trends in substituent effects.

Q. How can regioselectivity challenges in functionalizing the oxazole ring be addressed?

Answer:

- Directed Metalation: Use tert-butyllithium or LDA to deprotonate specific positions (e.g., C-2 of oxazole) before electrophilic quenching .

- Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at C-5. For example, coupling with 4-methoxyphenylboronic acid enhances solubility .

- Protection/Deprotection: Temporarily mask the amine group with Boc or Fmoc to prevent side reactions during functionalization .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

Table 2: Biological Activity Correlations for Oxazole Derivatives

| Substituent | Activity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | 2.3 ± 0.5 | E. coli (antimicrobial) | |

| 3,4-Dimethoxyphenyl | 8.9 ± 1.2 | Tubulin (antimitotic) | |

| Unsubstituted | >50 | N/A |

Properties

Molecular Formula |

C4H6N2O |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

5-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |

InChI Key |

NZOYZYHMHMREMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.